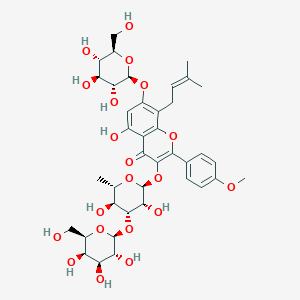
Hexandraside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexandraside A is a natural compound that is derived from the plant species, H. rigida. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Enzyme Replacement Therapy for Tay-Sachs and Sandhoff Diseases
Hexandraside A (Human β-hexosaminidase A, HexA) is significant in the context of Tay-Sachs and Sandhoff diseases. These are lysosomal storage diseases where the deficiency of HexA leads to the accumulation of GM2 gangliosides. A study by Akeboshi et al. (2007) investigated producing recombinant HexA in yeast, which is vital for enzyme replacement therapy (ERT) for these diseases. This study highlights the potential of HexA in treating these genetic disorders by degrading accumulated GM2 gangliosides (Akeboshi et al., 2007).
2. Pharmacognostic Studies
Research by Dave, Nagani, and Chanda (2010) provides insight into the pharmacognostic studies of Manilkara hexandra leaf, which includes microscopic studies and physicochemical analysis. These investigations are crucial for understanding the medicinal properties of plants like M. hexandra, which is often used in traditional medicine (Dave, Nagani, & Chanda, 2010).
3. Hexameric Encapsulation Complexes in Chemistry
Research by Avram, Cohen, and Rebek (2011) delves into the chemistry of hexameric resorcin[4]arenes and pyrogallol[4]arenes, which have applications in catalysis and transport. This research contributes to our understanding of molecular behavior in constrained spaces and could lead to practical applications in various fields, including chemistry and materials science (Avram, Cohen, & Rebek, 2011).
4. Antihypertensive Activity of Leersia hexandra
A study by Bilanda et al. (2019) examines the antihypertensive effects of Leersia hexandra, demonstrating its potential in treating hypertension. This study supports the empirical use of L. hexandra in traditional medicine for managing blood pressure (Bilanda et al., 2019).
5. In Vitro Antioxidant Activities of Manilkara hexandra
Dutta and Ray (2020) conducted a study assessing the antioxidant potentials of Manilkara hexandra. Their research provides insight into the medicinal applications of M. hexandra, particularly regarding its antioxidant properties (Dutta & Ray, 2020).
6. Sphingolipid and Lipoprotein Metabolism in Mice
A study by Montgomery et al. (2021) explored the role of Hexosaminidase A (HEXA) in regulating hepatic sphingolipid and lipoprotein metabolism in mice. This research is crucial in understanding the metabolic impact of HEXA beyond its well-known role in neuronal lipid metabolism (Montgomery et al., 2021).
Eigenschaften
CAS-Nummer |
128988-53-4 |
|---|---|
Molekularformel |
C39H50O20 |
Molekulargewicht |
838.8 g/mol |
IUPAC-Name |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26-,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 |
InChI-Schlüssel |
NLVBYGTTYRFJKH-KYKGZLSFSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Synonyme |
anhydroicaritin 3-galactosyl(1-3)rhamnoside-7-glucoside hexandraside A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)
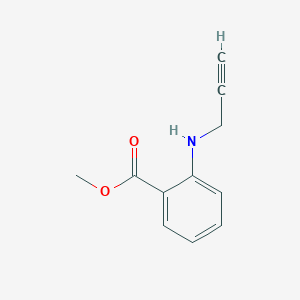
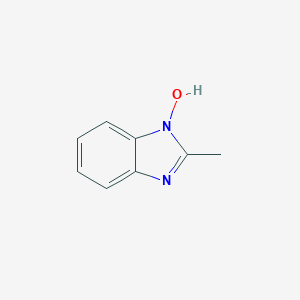
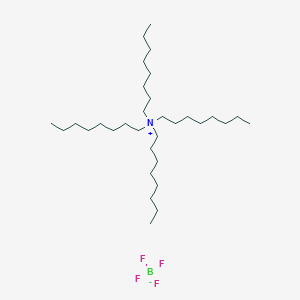
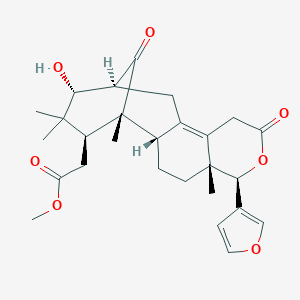
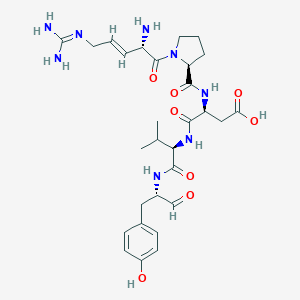


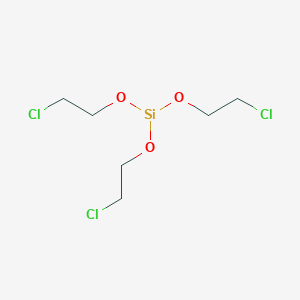

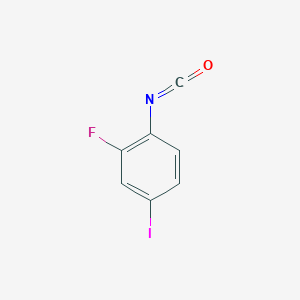
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)